Imatinib (Pyridine)-N-oxide

Vue d'ensemble

Description

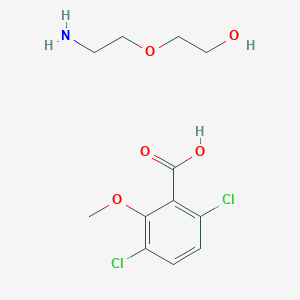

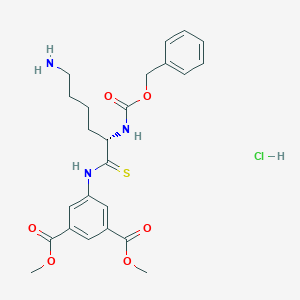

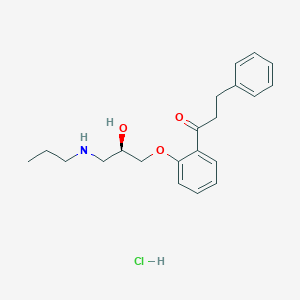

Imatinib (Pyridine)-N-oxide is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The addition of the pyridine-N-oxide moiety to the imatinib structure is intended to enhance its pharmacological properties, potentially offering improved efficacy and reduced resistance compared to its parent compound.

Mécanisme D'action

Target of Action

Imatinib (Pyridine)-N-oxide primarily targets the Bcr-Abl protein , a fusion protein with deregulated tyrosine kinase activity . This protein is the product of a genetic rearrangement resulting from a reciprocal chromosomal translocation between chromosome 9 and 22, forming the so-called Philadelphia chromosome . The Bcr-Abl protein leads immune precursors to divide endlessly, causing chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Mode of Action

This compound interacts with its target, the Bcr-Abl protein, by inhibiting its tyrosine kinase activity . This inhibition prevents the protein from triggering the uncontrolled division of immune precursors . The fine mechanisms of imatinib’s action have been elucidated to rationally develop second- and third-generation inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Bcr-Abl tyrosine kinase pathway . By inhibiting the tyrosine kinase activity of the Bcr-Abl protein, this compound disrupts the signaling pathway that leads to uncontrolled cell division . This disruption effectively halts the progression of diseases like CML and ALL .

Pharmacokinetics

Imatinib is well absorbed after oral administration, with an absolute bioavailability of 98% . It is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB), with a protein binding rate of 95% . The clearance of imatinib can be influenced by factors such as hemoglobin levels and the estimated glomerular filtration rate .

Result of Action

The inhibition of the Bcr-Abl protein’s tyrosine kinase activity by this compound results in the disruption of uncontrolled cell division . This disruption effectively halts the progression of diseases like CML and ALL . Despite the increase in overall survival allowed by imatinib, drug resistance can arise, leading scientists to investigate imatinib’s fine structural mechanism of action to develop new and more effective compounds against mutated forms of Bcr-Abl .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of AGP and ALB in the plasma can affect the drug’s binding and, consequently, its efficacy . Additionally, the drug’s clearance can be influenced by the patient’s renal function and hemoglobin levels . Therefore, these factors should be taken into consideration when administering the drug to ensure optimal efficacy and stability.

Analyse Biochimique

Biochemical Properties

Imatinib (Pyridine)-N-oxide, like its parent compound Imatinib, is likely to interact with multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . These interactions can influence various biochemical reactions within the cell, altering the activity of these enzymes and proteins .

Cellular Effects

This compound is expected to have profound effects on various types of cells and cellular processes. It is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Imatinib has been shown to switch cellular metabolism from glycolysis to the tricarboxylic acid cycle, upregulate oxidative pathways associated with the pentose phosphate pathway, and cause internal translocation of glucose transporters .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Imatinib. Imatinib works by binding to and inhibiting the Bcr-Abl tyrosine kinase, thereby slowing the growth or inducing programmed cell death of certain types of cancer cells . This compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Imatinib have shown that it has long-term effects on cellular function observed in in vitro or in vivo studies . It would be reasonable to hypothesize that this compound may have similar temporal effects.

Metabolic Pathways

This compound is likely to be involved in several metabolic pathways. Imatinib has been shown to alter multiple metabolic pathways, including glucose, lipid, amino acid, and nucleotide metabolism . This compound could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Studies on Imatinib have shown that it is well absorbed after oral administration and is widely bound to plasma proteins, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of imatinib (Pyridine)-N-oxide typically involves the oxidation of the pyridine ring in imatinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets pharmaceutical-grade purity standards.

Analyse Des Réactions Chimiques

Types of Reactions: Imatinib (Pyridine)-N-oxide undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involved in its synthesis.

Reduction: Can be reduced back to imatinib under specific conditions.

Substitution: The pyridine-N-oxide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: this compound.

Reduction: Imatinib.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Imatinib (Pyridine)-N-oxide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of pyridine-N-oxide on the pharmacokinetics and pharmacodynamics of tyrosine kinase inhibitors.

Biology: Investigated for its potential to overcome resistance mechanisms in cancer cells that are resistant to imatinib.

Medicine: Explored as a potential therapeutic agent for cancers that do not respond well to traditional imatinib treatment.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparaison Avec Des Composés Similaires

Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

Nilotinib: A second-generation inhibitor designed to overcome imatinib resistance.

Bosutinib: Effective against certain imatinib-resistant BCR-ABL mutations.

Ponatinib: Designed to target the T315I mutation in BCR-ABL, which is resistant to other inhibitors.

Uniqueness: Imatinib (Pyridine)-N-oxide is unique due to the presence of the pyridine-N-oxide moiety, which enhances its pharmacological properties. This modification aims to improve its efficacy and reduce the likelihood of resistance compared to its parent compound, imatinib.

Propriétés

IUPAC Name |

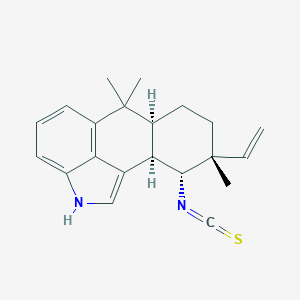

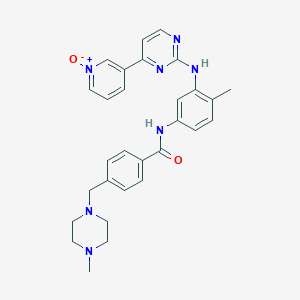

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQWNPDNPZKKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431381 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-92-0 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions "Pyridine-N-oxide Imatinib". What is the significance of this molecule in relation to Imatinib treatment?

A1: Pyridine-N-oxide Imatinib is a metabolite of Imatinib, meaning it is a product formed when Imatinib is processed by the body. This study found a significant correlation between the trough concentration of Pyridine-N-oxide Imatinib and the response to Imatinib treatment in Egyptian CML patients. Specifically, patients who achieved a favorable response to Imatinib treatment exhibited significantly higher trough concentrations of Pyridine-N-oxide Imatinib compared to those who did not respond favorably []. This suggests that the Pyridine-N-oxide metabolite could potentially serve as a biomarker for predicting Imatinib treatment response, although further research is needed to confirm this.

Q2: The research emphasizes the importance of the Peak/Trough (P/T) ratio for both Imatinib and its Pyridine-N-oxide metabolite. Can you elaborate on why this ratio is particularly relevant in this context?

A2: The P/T ratio is a significant indicator of drug exposure over a dosing interval. In the context of Imatinib and its Pyridine-N-oxide metabolite, the study found a strong association between a lower P/T ratio and a favorable response to Imatinib treatment []. This suggests that maintaining a steadier drug concentration throughout the dosing interval, as opposed to large fluctuations between peak and trough levels, might be beneficial for achieving optimal treatment outcomes. The study emphasizes the importance of monitoring both Imatinib and its Pyridine-N-oxide metabolite P/T ratios to potentially personalize treatment and improve patient outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.